molecular formula C11H9ClN2 B13405962 4-Chloro-6-(p-tolyl)pyrimidine

4-Chloro-6-(p-tolyl)pyrimidine

Cat. No.: B13405962
M. Wt: 204.65 g/mol
InChI Key: AXLJPVLVJVANIA-UHFFFAOYSA-N
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Description

4-Chloro-6-(p-tolyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of a chlorine atom at the 4th position and a p-tolyl group at the 6th position of the pyrimidine ring makes this compound unique and versatile for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(p-tolyl)pyrimidine can be achieved through several methods. One common method involves the reaction of 4,6-dichloropyrimidine with p-toluidine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction. The mixture is stirred and heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as mentioned above. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(p-tolyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-6-(p-tolyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(p-tolyl)pyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The presence of the chlorine atom and the p-tolyl group can influence its binding affinity and specificity towards these targets. The compound may also participate in cellular pathways that regulate processes such as cell growth, apoptosis, or signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the p-tolyl group, which can enhance its reactivity and specificity in various chemical reactions. This structural feature also contributes to its potential biological activities and applications in different fields.

Properties

IUPAC Name

4-chloro-6-(4-methylphenyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c1-8-2-4-9(5-3-8)10-6-11(12)14-7-13-10/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLJPVLVJVANIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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